![molecular formula C25H21ClN4OS B2897159 4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207045-50-8](/img/structure/B2897159.png)
4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
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Description
4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C25H21ClN4OS and its molecular weight is 460.98. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Novel Heterocyclic Compounds as Antibacterial Agents
Research has shown the synthesis of new heterocyclic compounds containing sulfonamido moieties, aiming to produce effective antibacterial agents. The study investigated the reactivity of precursor hydrazones towards different derivatives, including pyrazole and oxazole derivatives, leading to compounds with significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Structural Characterization of Heterocyclic Compounds
Another study focused on the synthesis and structural characterization of isostructural compounds containing the thiazole unit. The research highlighted the importance of structural analysis in understanding the conformation and potential reactivity of these compounds, which is crucial for their application in medicinal chemistry and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anti-inflammatory Agents
A further study explored the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, showcasing the broad potential of heterocyclic compounds in developing new therapeutics (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS/c1-15-4-9-20(16(2)12-15)21-13-23-25(27-10-11-30(23)29-21)32-14-22-17(3)31-24(28-22)18-5-7-19(26)8-6-18/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKRPUEUBVKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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